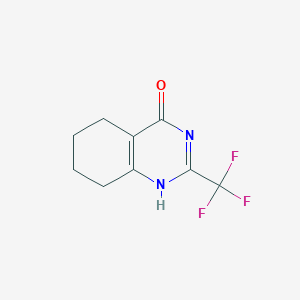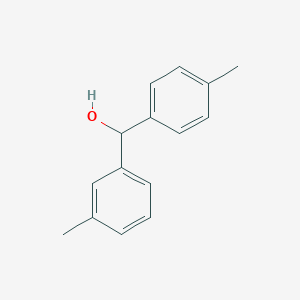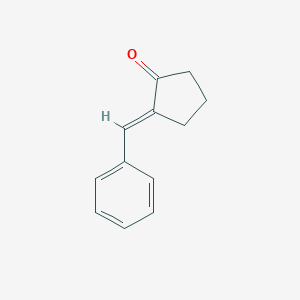
2-Benzylidenecyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidenecyclopentanone, also known as dibenzalacetone, is a yellow crystalline compound that belongs to the family of chalcones. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Benzylidenecyclopentanone is not fully understood. However, it has been suggested that it may exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Benzylidenecyclopentanone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, reduce inflammation, scavenge free radicals, and induce cell death in cancer cells. It has also been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzylidenecyclopentanone in lab experiments include its easy synthesis, availability, and low cost. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments. It also exhibits low bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-Benzylidenecyclopentanone. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient and sustainable synthesis methods for 2-Benzylidenecyclopentanone is also an area of interest for future research.
In conclusion, 2-Benzylidenecyclopentanone is a versatile compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents and the development of more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-Benzylidenecyclopentanone can be achieved through the Claisen-Schmidt condensation reaction. In this reaction, benzaldehyde and acetone are mixed in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzaldehyde to form 2-Benzylidenecyclopentanone. The reaction can be carried out under various conditions such as reflux, microwave irradiation, or ultrasound-assisted methods.
Aplicaciones Científicas De Investigación
2-Benzylidenecyclopentanone has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a precursor for the synthesis of various organic compounds such as flavonoids, coumarins, and pyrazoles.
Propiedades
Número CAS |
1921-90-0 |
|---|---|
Nombre del producto |
2-Benzylidenecyclopentanone |
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2E)-2-benzylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9+ |
Clave InChI |
ZFJFROHCPHULKY-PKNBQFBNSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C1 |
SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
Sinónimos |
(E)-2-benzylidenecyclopentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



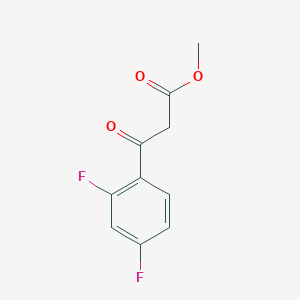
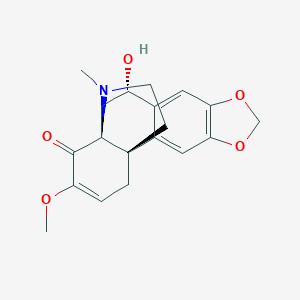
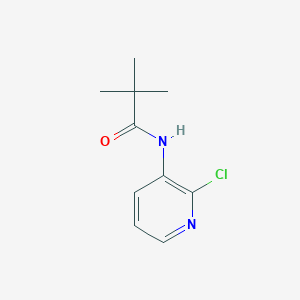


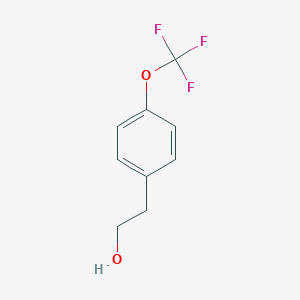
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
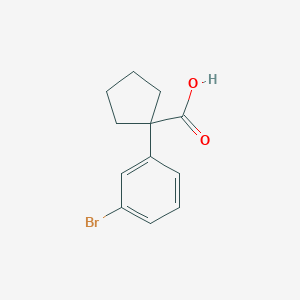
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
